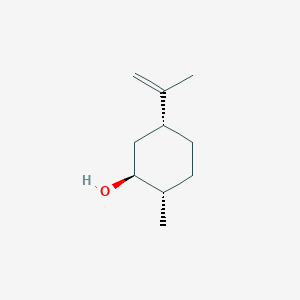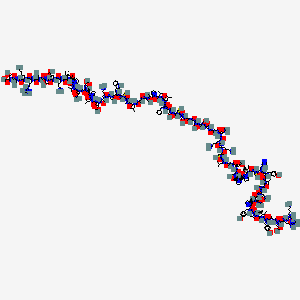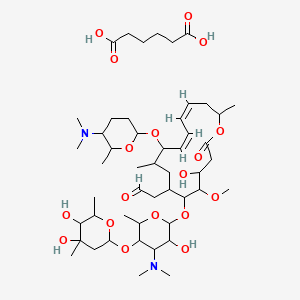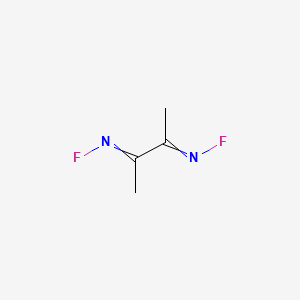
(+)-Isodihydrocarveol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-isodihydrocarveol is the (1S,2S,4R)-stereoisomer of dihydrocarveol. It is an enantiomer of a (-)-isodihydrocarveol.
Aplicaciones Científicas De Investigación
Conversion and Synthesis
Biotransformation by Microorganisms : Pseudomonas ovalis, a strain of bacteria, can convert (+)-carvone to various compounds including (−)-isodihydrocarveol. This suggests a potential pathway for producing isodihydrocarveol using microbial biotransformation (Noma, Nonomura, Ueda, & Tatsumi, 1974).
Asymmetric Synthesis : A study on the stereodivergent synthesis of carveol and dihydrocarveol showed the possibility of creating various stereoisomers, including isodihydrocarveol, through ketoreductases/ene-reductases catalyzed asymmetric reduction (Guo et al., 2018).
Biologically Active Compounds Synthesis
- Synthesis of Natural Compounds : S-(+)-Carvone, a major component of caraway oil, can be used as a starting material in the synthesis of biologically active natural compounds, where isodihydrocarveol is one of the products. This demonstrates its application in synthesizing compounds with biological activity, such as anti-malaria agents and insect antifeedants (Verstegen‐Haaksma et al., 1995).
Bioconversion
Fungus-Based Bioconversion : The fungus Trychoderma pseudokoningii has shown potential in bioconverting S-(+)-Carvone to products including neo-isodihydrocarveol, suggesting its use in microbial bioconversion processes (Verstegen‐Haaksma et al., 1995).
Conversion by Aspergillus niger : Another study highlights the conversion of (+)-carvone to various compounds including (−)-isodihydrocarveol by Aspergillus niger, further emphasizing the role of fungi in bioconversion (Noma & Nonomura, 1974).
Propiedades
Número CAS |
18675-35-9 |
|---|---|
Nombre del producto |
(+)-Isodihydrocarveol |
Fórmula molecular |
C10H16 |
Peso molecular |
0 |
Nombre IUPAC |
(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |
SMILES |
CC1CCC(CC1O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rifamycin, {3-[(hydroxyimino)methyl]-}](/img/structure/B1175278.png)



![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)